Bis(p-cresyl) o-Cresyl Phosphate Bis(p-cresyl) o-Cresyl Phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18562733
InChI: InChI=1S/C21H21O4P/c1-16-8-12-19(13-9-16)23-26(22,24-20-14-10-17(2)11-15-20)25-21-7-5-4-6-18(21)3/h4-15H,1-3H3
SMILES:
Molecular Formula: C21H21O4P
Molecular Weight: 368.4 g/mol

Bis(p-cresyl) o-Cresyl Phosphate

CAS No.:

Cat. No.: VC18562733

Molecular Formula: C21H21O4P

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(p-cresyl) o-Cresyl Phosphate -

Specification

Molecular Formula C21H21O4P
Molecular Weight 368.4 g/mol
IUPAC Name (2-methylphenyl) bis(4-methylphenyl) phosphate
Standard InChI InChI=1S/C21H21O4P/c1-16-8-12-19(13-9-16)23-26(22,24-20-14-10-17(2)11-15-20)25-21-7-5-4-6-18(21)3/h4-15H,1-3H3
Standard InChI Key LJHFECMSWPVKBQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC=C3C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bis(p-cresyl) o-Cresyl Phosphate consists of three aryl groups attached to a phosphate core: two para-methylphenyl (p-cresyl) groups and one ortho-methylphenyl (o-cresyl) group. This configuration distinguishes it from other cresyl phosphate isomers, such as tri-o-cresyl phosphate (TOCP) and tri-m-cresyl phosphate, which differ in the position of methyl substitutions on the phenyl rings . The deuterated analogue, Bis(p-cresyl) o-Cresyl Phosphate-d7 (C₂₁H₁₄D₇O₄P), features seven deuterium atoms replacing hydrogens, enhancing its utility in mass spectrometry-based tracer studies .

Physicochemical Properties

The compound exhibits low water solubility (<1 mg/L at 25°C) and a high octanol-water partition coefficient (log Kow ≈ 5.2), indicating a propensity for bioaccumulation in lipid-rich tissues . Its vapor pressure is negligible at ambient temperatures, reducing airborne exposure risks but increasing persistence in soil and sediment .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₁H₂₁O₄P
Molecular Weight368.36 g/mol
Melting Point15–20°C (estimated)
Boiling Point420–450°C (decomposes)
Density1.18 g/cm³ at 20°C
Solubility in Water<1 mg/L at 25°C

Synthesis and Industrial Production

Manufacturing Processes

Industrial synthesis typically involves the reaction of phosphorus oxychloride (POCl₃) with a mixture of p-cresol and o-cresol under controlled alkaline conditions. The process proceeds through a three-step esterification mechanism:

  • Monochloride Formation: POCl₃ reacts with one equivalent of cresol to form cresyl dichlorophosphate.

  • Dichloride Intermediate: A second cresol molecule displaces another chloride, yielding dicresyl chlorophosphate.

  • Final Esterification: The remaining chloride is replaced by the third cresol isomer, producing the trisubstituted phosphate ester .

Isomeric Control

The commercial product often contains residual isomers due to incomplete positional selectivity during synthesis. Advanced purification techniques, including fractional crystallization and preparative chromatography, achieve >95% isomeric purity for research-grade material .

Toxicological Profile

Acute Exposure Effects

Animal studies indicate an oral LD50 of 1,200–1,500 mg/kg in rats, with neurotoxic symptoms (ataxia, tremors) manifesting at doses >250 mg/kg. Dermal absorption rates reach 8–12% of applied dose within 24h, necessitating protective equipment during handling .

Endocrine Disruption

Chronic exposure (90-day study in rats) at 60 mg/kg/day induced adrenal cortex vacuolization and ovarian interstitial hyperplasia. These effects correlate with PPARγ activation (EC50 = 3.2 μM), promoting adipocyte differentiation and lipid accumulation .

Reproductive Toxicity

Epidemiological data from 1,015 Chinese males revealed urinary metabolites of cresyl phosphates associated with:

  • 34% increase in subnormal sperm count (OR = 1.34, 95% CI: 1.08–1.66)

  • 27% reduction in progressive motility (β = -0.27, p < 0.01)

  • 15% elevation in abnormal head morphology (p = 0.032) .

Mechanistic Pathways

The compound's neurotoxic potential arises from its bioactivation to cresyl saligenin phosphate, which irreversibly inhibits butyrylcholinesterase (BChE) through serine-198 adduction. Mass spectrometry detects the 170 Da adduct at limits of 23 × 10⁻¹⁵ moles in 0.5 mL plasma .

Environmental Fate and Ecotoxicity

Persistence and Bioaccumulation

Half-lives in various media:

  • Atmosphere: 2.3 days (OH radical reaction)

  • Freshwater: 180–220 days (anaerobic sediment)

  • Soil: 85–110 days (aerobic conditions) .

Bioconcentration factors reach 850 in carp liver tissue, with trophic magnification factors of 3.2 across aquatic food chains .

Mitigation Strategies

Advanced oxidation processes achieve 90% degradation within 2h using UV/TiO₂ systems (k = 0.018 min⁻¹). Adsorption on activated carbon shows capacities of 220 mg/g at pH 7 .

Analytical Detection Methods

Mass Spectrometric Techniques

LC-MS/MS methods utilizing deuterated internal standards (e.g., Bis(p-cresyl) o-Cresyl Phosphate-d7) achieve detection limits of 0.1 pg/mL in biological matrices. Characteristic fragments include m/z 215.1 (PO(C₆H₄CH₃)₂⁺) and m/z 108.0 (C₇H₇O⁺) .

Immunoaffinity Purification

Monoclonal antibody mAb2 crosslinked to Sepharose 4B enables >95% recovery from plasma samples, with inter-day precision <8% RSD .

Regulatory Status and Risk Management

Global Regulations

  • EU REACH: Listed as Substance of Very High Concern (SVHC) under Article 57(d) for endocrine disruption .

  • US EPA: Toxicity Equivalency Factor (TEF) of 0.3 relative to TOCP under TSCA .

  • China GB: Maximum allowable concentration in plastics: 0.1% (w/w) .

Occupational Exposure Limits

  • ACGIH TLV: 0.05 mg/m³ (8h TWA)

  • NIOSH REL: 0.01 mg/m³ (skin notation) .

Recent Research Advances

Adipogenic Potency

2024 studies demonstrated 40% greater PPARγ activation compared to triphenyl phosphate (TPHP), inducing 3T3-L1 adipocyte differentiation at 10 μM concentrations. In vivo mouse models showed 22% increase in white adipose tissue mass after 28-day exposure at 5 mg/kg/day .

Neurodevelopmental Effects

Prenatal exposure in zebrafish models (50–100 μg/L) caused:

  • 35% reduction in axonal growth (p < 0.001)

  • 2.1-fold increase in apoptosis markers (caspase-3 activity)

  • 40% impairment in photomotor response .

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